ω‑Amidase Hydrolysis Km: Glutaramate vs. Succinamate and 2‑Oxoglutaramate
Glutaramate is hydrolyzed by purified rat liver ω‑amidase with a Km of 3.1 mM, which is 15.5‑fold higher than the Km for succinamate (0.2 mM) and approximately 310‑fold higher than the true Km for the open‑chain form of 2‑oxoglutaramate (~0.01 mM) [1]. All measurements were obtained with the same enzyme preparation, eliminating inter‑laboratory variability. The lower affinity of glutaramate makes it the preferred substrate when a more gradual, titratable hydrolysis rate is desired, e.g., in coupled assays where rapid depletion of the substrate would obscure transient kinetic events.
| Evidence Dimension | Km for ω‑amidase‑catalyzed hydrolysis (Rattus norvegicus liver) |
|---|---|
| Target Compound Data | Km = 3.1 mM (glutaramate) |
| Comparator Or Baseline | Km = 0.2 mM (succinamate); Km ≈ 0.01 mM (2‑oxoglutaramate, open‑chain) |
| Quantified Difference | 15.5‑fold higher than succinamate; ~310‑fold higher than 2‑oxoglutaramate |
| Conditions | Rat liver ω‑amidase; pH 8.5; 30 °C; data compiled in BRENDA (Ref. 288892) from Hersh (1971) |
Why This Matters
Procurement of the correct substrate with a validated, numerically defined Km ensures reproducible kinetic assays and avoids misinterpretation caused by differing enzyme saturation profiles.
- [1] Hersh, L.B. Rat liver omega‑amidase. Purification and properties. Biochemistry 10, 2884‑2891 (1971). Data compiled in BRENDA (EC 3.5.1.3, Ref. 288892). https://brenda-enzymes.info/literature.php?e=3.5.1.3&r=288892 (accessed 2026‑05‑12). View Source
